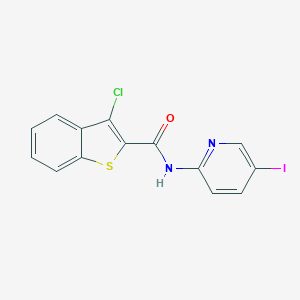

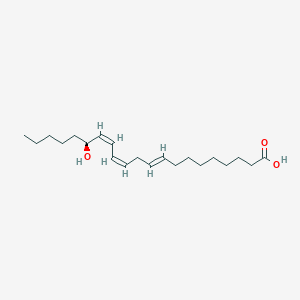

![molecular formula C20H24N6OS B237162 N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTA-EG6 is a fluorescent probe that is commonly used in biological research to investigate cellular processes and interactions. In

Wirkmechanismus

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide works by binding to specific molecules or proteins within a cell and emitting fluorescence when excited by light. The fluorescent signal can be detected using a microscope or other imaging equipment, allowing researchers to visualize the labeled molecules in real-time.

Biochemical and Physiological Effects

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide is generally well-tolerated by cells and has minimal toxicity. However, it is important to note that the fluorescent probe may interfere with certain cellular processes or alter the behavior of labeled molecules. This should be taken into consideration when interpreting experimental results.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide is its versatility. The fluorescent probe can be used in a wide range of experimental settings and is compatible with various imaging techniques. Additionally, N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide is relatively easy to synthesize and can be produced in large quantities.

However, there are some limitations to using N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide in lab experiments. One of the main limitations is its specificity. N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide may bind to non-specific molecules or proteins, leading to false-positive results. Additionally, the fluorescent probe may alter the behavior of labeled molecules, which can affect experimental outcomes.

Zukünftige Richtungen

There are several future directions for the use of N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide in scientific research. One potential application is in the study of membrane dynamics and lipid-protein interactions. N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide can be used to label specific lipids within a membrane, allowing researchers to investigate the organization and dynamics of lipid bilayers.

Another potential direction is in the development of new fluorescent probes based on the structure of N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide. By modifying the chemical structure of the fluorescent probe, researchers may be able to improve its specificity and reduce non-specific binding.

Conclusion

In conclusion, N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide, or N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide, is a versatile fluorescent probe that has gained significant attention in the scientific community. N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide is used in a wide range of research applications, including live-cell imaging and the study of membrane dynamics. While there are some limitations to using N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide in lab experiments, the fluorescent probe has great potential for future research and development.

Synthesemethoden

The synthesis of N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide involves several steps. The first step is the preparation of 4-(diethylamino)benzaldehyde, which is then reacted with 2-methyl-5-nitrobenzoic acid to form 2-(4-(diethylamino)phenyl)-6-methyl-2H-benzotriazole-5-carbaldehyde. This compound is then reacted with thiourea to form N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide, which is the final product.

Wissenschaftliche Forschungsanwendungen

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide is a versatile tool that is used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for live-cell imaging. N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide can be used to label specific proteins or molecules within a cell, allowing researchers to track their movement and interactions in real-time. This is particularly useful for studying cellular processes such as endocytosis, membrane trafficking, and protein-protein interactions.

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide can also be used to study the structure and function of biological membranes. The fluorescent probe is able to penetrate cell membranes and label specific lipids, allowing researchers to investigate the organization and dynamics of lipid bilayers.

Eigenschaften

Produktname |

N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide |

|---|---|

Molekularformel |

C20H24N6OS |

Molekulargewicht |

396.5 g/mol |

IUPAC-Name |

N-[[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]carbamothioyl]acetamide |

InChI |

InChI=1S/C20H24N6OS/c1-5-25(6-2)15-7-9-16(10-8-15)26-23-18-11-13(3)17(12-19(18)24-26)22-20(28)21-14(4)27/h7-12H,5-6H2,1-4H3,(H2,21,22,27,28) |

InChI-Schlüssel |

VGBQQOLQQQZVBN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)

![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)